Cas no 1221498-35-6 (4-(2-nitrophenyl)butanal)

4-(2-nitrophenyl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2-nitrophenyl)butanal
- EN300-1844099
- 1221498-35-6
- SCHEMBL10675147
-
- インチ: 1S/C10H11NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7-8H,3-4,6H2
- InChIKey: QHIZXQLHXQMRIH-UHFFFAOYSA-N
- ほほえんだ: O=CCCCC1C=CC=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 193.07389321g/mol
- どういたいしつりょう: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(2-nitrophenyl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844099-0.05g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1844099-0.25g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1844099-2.5g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1844099-0.1g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1844099-1g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1844099-10.0g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1844099-0.5g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1844099-1.0g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1844099-5.0g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1844099-10g |
4-(2-nitrophenyl)butanal |
1221498-35-6 | 10g |
$5467.0 | 2023-09-19 |
4-(2-nitrophenyl)butanal 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
4-(2-nitrophenyl)butanalに関する追加情報
4-(2-Nitrophenyl)butanal (CAS No. 1221498-35-6): An Overview of Its Properties, Applications, and Recent Research
4-(2-Nitrophenyl)butanal (CAS No. 1221498-35-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a nitro group and an aldehyde functional group. These features contribute to its reactivity and potential applications in various scientific and industrial processes.
The chemical formula of 4-(2-nitrophenyl)butanal is C10H9NO3. It is a colorless to pale yellow liquid with a characteristic odor. The compound's molecular weight is approximately 191.18 g/mol. Its physical properties, such as boiling point and solubility, make it suitable for use in a variety of chemical reactions and analytical methods.
In the realm of organic synthesis, 4-(2-nitrophenyl)butanal serves as an important intermediate in the preparation of more complex molecules. Its reactivity is primarily driven by the presence of the aldehyde group, which can undergo various reactions such as nucleophilic addition, condensation, and oxidation. These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Recent research has highlighted the potential of 4-(2-nitrophenyl)butanal in the development of new therapeutic agents. Studies have shown that compounds derived from this intermediate exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(2-nitrophenyl)butanal demonstrated significant inhibition of cancer cell proliferation in vitro.
The nitro group in 4-(2-nitrophenyl)butanal plays a crucial role in its biological activity. Nitro compounds are known for their ability to generate reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells. This property makes them attractive candidates for the development of novel anticancer drugs. Additionally, the nitro group can be reduced to an amino group under appropriate conditions, providing a versatile platform for further chemical modifications.
In addition to its pharmaceutical applications, 4-(2-nitrophenyl)butanal has found use in analytical chemistry. It can serve as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis, enhancing the detection and quantification of certain analytes. The aldehyde group can react with various reagents to form stable derivatives that are more amenable to GC-MS analysis.
The environmental impact of 4-(2-nitrophenyl)butanal is also an area of ongoing research. While it is not classified as a hazardous substance under current regulations, its potential effects on ecosystems are being studied to ensure safe handling and disposal practices. Researchers are investigating biodegradation pathways and toxicity profiles to better understand its environmental fate.
In conclusion, 4-(2-nitrophenyl)butanal (CAS No. 1221498-35-6) is a multifaceted compound with a wide range of applications in chemistry and related fields. Its unique molecular structure and reactivity make it an invaluable intermediate in organic synthesis and a promising candidate for the development of new therapeutic agents. Ongoing research continues to uncover new possibilities for its use in various scientific disciplines.
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